Hexadecatriene

Description

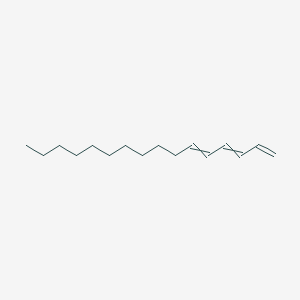

Structure

2D Structure

3D Structure

Properties

CAS No. |

25167-60-6 |

|---|---|

Molecular Formula |

C16H28 |

Molecular Weight |

220.39 g/mol |

IUPAC Name |

hexadeca-1,3,5-triene |

InChI |

InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-16H2,2H3 |

InChI Key |

ITGUEXZRKCJJAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC=CC=CC=C |

Origin of Product |

United States |

Natural Occurrence and Biological Origin of Hexadecatriene

Isolation and Identification from Botanical Sources

Hexadecatriene has been detected in several plant species, highlighting its distribution across different botanical families. The methods of extraction and analysis, typically involving gas chromatography-mass spectrometry (GC-MS), have been crucial in identifying this compound and its derivatives.

Occurrence in Rhaponticum carthamoides

Rhaponticum carthamoides, also known as Maral root, is a perennial herb belonging to the Asteraceae family. wikipedia.org Traditionally used in Siberian folk medicine, its roots and rhizomes are known to contain a variety of bioactive compounds. clvaw-cdnwnd.comresearchgate.net Detailed analysis of the essential oil from the roots of Rhaponticum carthamoides has revealed the presence of an unknown isomer of this compound, which constitutes a minor component (0.2%) of the oil. clvaw-cdnwnd.com The essential oil is predominantly composed of sesquiterpene hydrocarbons. clvaw-cdnwnd.com

Presence in Caralluma dalzielii Extracts

Caralluma dalzielii is a succulent plant from the Asclepiadaceae family, traditionally used in Nigerian medicine. fnasjournals.comnih.gov Phytochemical analysis of the aqueous fraction of Caralluma dalzielii extracts using GC-MS has identified the presence of 1,E-8,Z-10-hexadecatriene. fnasjournals.comfnasjournals.com This compound is one of several bioactive metabolites found in the plant, which also include octadecanoic acid and ricinoleic acid. fnasjournals.comfnasjournals.com

Derivatives Identified in Toona sinensis

Toona sinensis, a plant from the Meliaceae family, has been found to contain derivatives of this compound in its seeds. mdpi.comnih.gov Two acyclic diterpenoids, identified as 15-tetrahydroxy-3,7,11,15,15-pentamethyl-2,6,10-hexadecatriene and 1-O-acetyl-12,14,15-trihydroxy-3,7,11,15,15-pentamethyl-2,6,10-hexadecatriene, have been isolated from this source. mdpi.comresearchgate.net These complex molecules are part of a diverse group of terpenoids found in Toona sinensis. nih.govnih.gov

Detection in Helianthus annuus L. Seeds

The seeds of the common sunflower, Helianthus annuus L., have also been identified as a source of this compound. Specifically, 1,E-6,Z-11-Hexadecatriene has been detected in the oil extracted from the seeds of certain sunflower lines. tubitak.gov.trresearchgate.net The oil content and its chemical profile can vary between different lines of sunflowers. tubitak.gov.trresearchgate.net

Identification in Freshwater Green Macroalgae

This compound is not limited to terrestrial plants; it has also been identified in freshwater green macroalgae. A study of bioactive compounds from algae in the Ganga River in India revealed the presence of this compound in species such as Spirogyra spp., Rhizoclonium species, and Hydrodictyon reticulatum. phytojournal.com The extracts from these algae contain a variety of fatty acids and other bioactive compounds. phytojournal.com

Formation as Radiation-Induced Hydrocarbons

Beyond its natural biosynthesis in plants and algae, this compound can be formed through the irradiation of food products. This process involves the radiolytic degradation of fatty acids. Specifically, 1,7,10-hexadecatriene (B14296804) is a radiation-induced hydrocarbon that originates from the breakdown of linoleic acid. nih.govkoreascience.kr

Studies have shown that this compound can be detected in various irradiated food items, including perilla seeds, sesame seeds, and cheese. nih.govresearchgate.net For instance, in irradiated perilla and sesame seeds, 1,7,10-hexadecatriene was one of the key hydrocarbons detected, with its concentration increasing with the irradiation dose. nih.govnih.gov This has led to the proposal of using certain hydrocarbons, including this compound, as markers to identify irradiated foods. nih.govresearchgate.net

| Source Organism/Material | Specific this compound Isomer/Derivative | Method of Detection | Reference |

| Rhaponticum carthamoides | Unknown isomer of this compound | GC, GC-MS, GC-FTIR | clvaw-cdnwnd.com |

| Caralluma dalzielii | 1,E-8,Z-10-hexadecatriene | GC-MS | fnasjournals.comfnasjournals.com |

| Toona sinensis | 15-tetrahydroxy-3,7,11,15,15-pentamethyl-2,6,10-hexadecatriene | Spectral Data | mdpi.comresearchgate.net |

| Toona sinensis | 1-O-acetyl-12,14,15-trihydroxy-3,7,11,15,15-pentamethyl-2,6,10-hexadecatriene | Spectral Data | mdpi.comresearchgate.net |

| Helianthus annuus L. | 1,E-6,Z-11-Hexadecatriene | GC-MS | tubitak.gov.trresearchgate.net |

| Irradiated Foods (from Linoleic Acid) | 1,7,10-Hexadecatriene | GC-MS | nih.govkoreascience.krnih.gov |

Detection in Irradiated Perilla and Sesame Seeds

The treatment of foodstuffs with ionizing radiation is a method used for microbial decontamination and to extend shelf life. Identifying whether a food has been irradiated is crucial for regulatory compliance and consumer information. Research has shown that specific hydrocarbons are formed in fatty foods upon irradiation, serving as reliable markers.

In a study on perilla and sesame seeds from different origins, gas chromatographic-mass spectrometric analysis revealed the presence of 1,7,10-hexadecatriene (C16:3) in all samples irradiated at doses of 0.5 kGy and higher. This compound, along with others like 1,7-hexadecadiene (C16:2), was not detected in the non-irradiated control samples. The formation of these hydrocarbons is linked to the radiolytic cleavage of fatty acids; specifically, 1,7,10-hexadecatriene is a principal hydrocarbon derived from the irradiation of linoleic acid. onelook.com These radiation-induced hydrocarbons, including 1,7,10-hexadecatriene, can be used as markers to identify irradiated perilla and sesame seeds for up to eight months of storage at room temperature when irradiated at 1 kGy or higher.

The concentration of these markers, including this compound, increases with the irradiation dose. onelook.com This dose-dependent relationship further solidifies their utility as indicators of irradiation treatment in fatty seeds.

Generation from Fats and Oils via UV-C Light Irradiation

This compound can also be generated from lipids through photochemical processes. Research has demonstrated that irradiating various fats and oils with UV-C light (a shorter, more energetic wavelength of ultraviolet light) leads to the formation of long-chain olefins.

A study showed that animal fat, vegetable oils, and even waste cooking oil, when irradiated with UV-C light, consistently produce a mixture of hydrocarbons, including 1,7,10-hexadecatriene. lipidmaps.orgcaymanchem.comoup.com This process is considered a potential "green route" to producing petroleum feedstocks from renewable sources. lipidmaps.orgcaymanchem.comoup.com The reaction occurs regardless of the specific source of the fat, indicating a fundamental photochemical transformation of the constituent fatty acids. lipidmaps.orgcaymanchem.comoup.com

Table 1: Generation of this compound from Irradiation

| Source Material | Irradiation Type | Detected this compound Isomer | Key Finding |

| Perilla and Sesame Seeds | Ionizing Radiation (Gamma) | 1,7,10-Hexadecatriene | Serves as a reliable marker for identifying irradiated seeds. onelook.com |

| Animal Fat, Vegetable Oils, Waste Cooking Oil | UV-C Light | 1,7,10-Hexadecatriene | Generated as a petroleum feedstock from renewable fat sources. lipidmaps.orgcaymanchem.comoup.com |

Ecological and Biochemical Relevance of Naturally Occurring Hexadecatrienes

Beyond its formation through irradiation, this compound and its functionalized derivatives are synthesized by various organisms and play significant roles in their life processes and interactions with the environment.

One notable example is the fatty acid derivative, (7Z,10Z,13Z)-hexadecatrienoic acid . This compound is found in the leaves of plants such as Smyrnum olusatrum (Alexanders) and radish (Raphanus sativus). caymanchem.comoup.com In radish plants, a monoglyceride form of this acid acts as an anti-bolting compound, inhibiting the premature growth of the flower stalk and maintaining the plant in its vegetative rosette stage. oup.com Its disappearance after vernalization (cold treatment) triggers the initiation of bolting. oup.com Furthermore, (7Z,10Z,13Z)-hexadecatrienoic acid is a known precursor in the biosynthesis of jasmonic acid in the model plant Arabidopsis thaliana. caymanchem.com Jasmonic acid is a critical hormone involved in plant defense responses against herbivores and pathogens, highlighting a vital biochemical and ecological function for its this compound-based precursor. caymanchem.com

In the marine environment, various algae produce a wide array of volatile organic compounds, which can include hydrocarbon derivatives. frontiersin.org For instance, the aldehyde cis,cis,cis-7,10,13-Hexadecatrienal has been identified in the ethanolic extract of the marine alga Enteromorpha intestinalis. ebi.ac.uk While the specific role of this compound was not detailed, algal volatile organic compounds are generally involved in ecological functions such as defense against predators, allelopathy (chemical warfare with other algae), and response to environmental stress. frontiersin.org

Perhaps the most direct ecological role for this compound derivatives is in insect communication. Specific isomers of hexadecatrienals, hexadecatrienols, and their acetates function as sex pheromones, which are chemical signals released by an organism to attract a mate. For example, a blend including (7Z,11Z,13E)-7,11,13-hexadecatrienal has been identified as a sex pheromone component of the citrus leafminer, Phyllocnistis citrella. researchgate.net Similarly, a mixture containing trans-4,6-cis-10-hexadecatriene acetate (B1210297) and trans-4-cis-6,10-hexadecatrien-ol is used to synthesize artificial lures for the litchi fruit borer, Conopomorpha sinensis, demonstrating its powerful role in attracting this specific insect pest. hust.edu.vn

Table 2: Examples of Naturally Occurring Hexadecatrienes and Their Relevance

| This compound Derivative | Natural Source | Known or Postulated Relevance |

| α-(7Z,10Z,13Z)-Hexadecatrienoic acid monoglyceride | Radish (Raphanus sativus) | Biochemical: Inhibits premature bolting (flowering). oup.com |

| (7Z,10Z,13Z)-Hexadecatrienoic acid | Arabidopsis thaliana | Biochemical: Precursor to the plant defense hormone jasmonic acid. caymanchem.com |

| cis,cis,cis-7,10,13-Hexadecatrienal | Marine Alga (Enteromorpha intestinalis) | Ecological: Likely involved in chemical defense or stress response. frontiersin.orgebi.ac.uk |

| (7Z,11Z,13E)-7,11,13-Hexadecatrienal | Citrus Leafminer Moth (Phyllocnistis citrella) | Ecological: Component of the female sex pheromone. researchgate.net |

| trans-4,6-cis-10-Hexadecatriene Acetate & -ol | Litchi Fruit Borer (Conopomorpha sinensis) | Ecological: Components of the female sex pheromone. hust.edu.vn |

Biosynthetic Pathways and Enzymatic Synthesis of Hexadecatriene

General Principles of Polyketide and Terpenoid Biosynthesis Relevant to Polyenes

The biosynthesis of polyenes, compounds characterized by multiple alternating double and single carbon-carbon bonds, is often linked to two major classes of natural product pathways: polyketide and terpenoid biosynthesis.

Polyketide Biosynthesis: Polyketides are a diverse group of secondary metabolites synthesized by multi-domain enzymes called polyketide synthases (PKSs). nih.govnih.govmdpi.com The fundamental process is analogous to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and its carboxylated derivative, malonyl-CoA. rsc.org

The core process involves:

Chain Initiation: An acyl-CoA starter unit (commonly acetyl-CoA) is loaded onto the PKS.

Chain Elongation: The growing polyketide chain is extended by the decarboxylative condensation of malonyl-CoA extender units. rsc.org This reaction is a thio-Claisen condensation that adds two carbon units in each step. rsc.org

β-Keto Processing: After each condensation, the resulting β-keto group can undergo a series of modifications. It can be left as is, reduced to a hydroxyl group, dehydrated to form a double bond, or fully reduced to a methylene (B1212753) group. rsc.org The selective and iterative application of these processing steps is what generates the immense structural diversity of polyketides. For polyenes, the key is the repeated action of the dehydration step, creating a series of conjugated double bonds. nih.govmdpi.com

Terpenoid Biosynthesis: Terpenes and terpenoids are synthesized from five-carbon isoprene (B109036) units. nih.gov In fungi, these units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are typically produced through the mevalonate (B85504) pathway. nih.gov Terpene synthases then catalyze the condensation of these isoprene units to form precursors of various lengths, such as geranylgeranyl pyrophosphate (GGPP), a C20 compound. nih.gov The subsequent modification of these linear polyene structures by other enzymes, such as terpene cyclases, leads to the vast diversity of terpenoids. nih.govnih.gov While many terpenoids are cyclic, the fundamental building blocks are linear polyenes. nih.gov

Elucidation of Biosynthetic Routes for Hexadecatriene Isomers

The biosynthesis of specific this compound isomers is not as extensively documented as that of other fatty acid derivatives. However, research into closely related C16 polyunsaturated fatty acids provides a clear model for their formation. The pathway for (7,10,13)-hexadecatrienoic acid is a well-studied example in plants. syntheselabor.de

This pathway, often termed the "prokaryotic pathway" because it occurs in the chloroplasts, involves the stepwise desaturation of a C16 fatty acid. syntheselabor.de

Key Steps in (7,10,13)-Hexadecatrienoic Acid Biosynthesis:

Precursor Formation: The pathway begins with palmitic acid (16:0) attached to the sn-2 position of a glycerolipid in the chloroplast. syntheselabor.de

Stepwise Desaturation: A series of desaturase enzymes introduce double bonds at specific positions on the C16 acyl chain. This process converts the saturated fatty acid into a polyunsaturated one. syntheselabor.de

Plants that utilize this prokaryotic pathway are often referred to as "16:3 plants" due to the significant presence of (7,10,13)-hexadecatrienoic acid in their galactolipids. syntheselabor.de In contrast, "18:3 plants" synthesize their lipids primarily through a "eukaryotic pathway" in the endoplasmic reticulum and lack this specific C16 trienoic acid. syntheselabor.de

Another isomer, 1,7,10-hexadecatriene (B14296804), has been generated photochemically from fats and oils under UV-C light, although this represents a synthetic, not a biosynthetic, route. acs.org

Table 1: Comparison of Plant Lipid Biosynthesis Pathways

| Feature | Prokaryotic Pathway | Eukaryotic Pathway |

| Location | Chloroplast | Endoplasmic Reticulum |

| C16 Fatty Acid Position | sn-2 | sn-1 |

| Key Product | Galactolipids with 16:3 at sn-2 | Galactolipids with 18:3, no 16:3 |

| Resulting Plant Type | "16:3 plants" (e.g., Arabidopsis) | "18:3 plants" |

Characterization of Enzymes Involved in this compound Formation

The formation of this compound and its acid derivatives relies on specific classes of enzymes, primarily fatty acid desaturases and, in a broader context, polyketide synthases.

Fatty Acid Desaturases: These enzymes are central to the formation of unsaturated fatty acids from saturated precursors in plants and other organisms. syntheselabor.de They introduce double bonds into the acyl chains of lipids. The biosynthesis of (7,10,13)-hexadecatrienoic acid in "16:3 plants" is dependent on a suite of these desaturases present in the chloroplast that act sequentially on a 16:0 acyl chain. syntheselabor.de

Polyketide Synthases (PKSs): In some organisms, polyenes are synthesized by modular type I PKSs. genome.jp These large, multifunctional enzymes contain a series of modules, each responsible for one cycle of chain elongation and modification. A PKS module dedicated to creating a double bond would contain a ketoreductase (KR) domain to reduce the β-keto group to a hydroxyl, and a dehydratase (DH) domain to eliminate water, forming the double bond. The repeated action of such modules can generate a polyene chain.

The characterization of these enzymes involves a range of biochemical and analytical techniques to understand their structure, function, and mechanism. mtoz-biolabs.com

Table 2: Common Methods for Enzyme Characterization

| Method | Purpose | Key Information Gained |

| Spectroscopic Analysis | To study enzyme kinetics and active site properties. mtoz-biolabs.com | Kinetic parameters (Km, Vmax), enzyme-substrate interactions. mtoz-biolabs.com |

| Mass Spectrometry | To determine molecular weight and post-translational modifications. mtoz-biolabs.com | Precise mass, identification of modifications like phosphorylation. mtoz-biolabs.com |

| X-ray Crystallography | To determine the three-dimensional structure of the enzyme. | Active site architecture, substrate binding pocket, overall protein fold. |

| Gene Knockout/Expression | To determine the enzyme's function in vivo. | Linking a specific gene to a step in a biosynthetic pathway. nih.gov |

Metabolic Engineering Strategies for Enhanced Production of this compound and its Analogs

Metabolic engineering offers powerful strategies to enhance the production of valuable natural products like this compound in microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli. mdpi.comnih.gov While direct engineering for this compound is not widely reported, the principles established for increasing the production of related molecules, such as fatty acids and fatty alcohols, are directly applicable. nih.govplos.org

Key metabolic engineering strategies include:

Increasing Precursor Supply: The biosynthesis of fatty acids and polyketides depends on the availability of acetyl-CoA. Overexpressing enzymes like acetyl-CoA carboxylase (ACC), which converts acetyl-CoA to malonyl-CoA, can significantly boost the production of downstream products. nih.gov Engineering the supply of cytosolic acetyl-CoA has been shown to increase 1-hexadecanol (B1195841) (a C16 alcohol) production in yeast by over 100%. nih.gov

Overexpression of Pathway Enzymes: Introducing and overexpressing the genes for the specific enzymes required for synthesis, such as the necessary fatty acid desaturases, can drive metabolic flux towards the desired product. plos.org

Eliminating Competing Pathways: Deleting genes for pathways that divert precursors away from the target product can increase yield. plos.org For instance, knocking out pathways involved in mixed-acid fermentation in E. coli has been shown to increase total fatty acid production. plos.org

Heterologous Pathway Expression: Entire biosynthetic pathways from one organism can be transferred to a more tractable industrial host. nih.gov For example, the desaturase enzymes from a "16:3 plant" could be expressed in an engineered yeast strain optimized for high fatty acid production to enable the synthesis of hexadecatrienoic acid.

These strategies, often used in combination, are central to the development of microbial cell factories for the sustainable production of chemicals. rsc.org

Synthetic Methodologies and Chemical Reactivity of Hexadecatriene

Total Synthesis of Hexadecatriene Isomers

The stereospecific synthesis of long-chain polyenes like hexadecatrienes often relies on building blocks with predefined stereochemistry. While a direct synthesis of 1,6E,11Z-hexadecatriene is not extensively detailed in the provided search results, the synthesis of the related pheromone (6E,11Z)-hexadecadien-1-yl acetate (B1210297) provides a relevant strategic framework. This synthesis was accomplished starting from telomers of butadiene with either malonic or acetoacetic esters researchgate.net. The key steps in such syntheses often involve the hydroalumination of a triene intermediate with diisobutylaluminium hydride (i-BuaAiH) followed by oxidation and hydrolysis, or hydroboronation with 9-borabicyclo[3.3.1]nonane, to introduce the terminal alcohol functionality without disturbing the existing double bonds researchgate.net. These methods highlight the importance of reagents that allow for selective functionalization of one part of the molecule while preserving the stereochemistry of the double bonds elsewhere in the chain.

This compound moieties are found in a variety of complex marine natural products, which often possess multiple chiral centers. The asymmetric total synthesis of these molecules is a significant challenge in organic chemistry nih.govfu-berlin.deresearchgate.net. The strategies employed often involve the use of chiral pools, asymmetric catalysis, and stereoselective reactions to control the absolute configuration of stereocenters and the geometry of the double bonds rsc.orgmdpi.com. While a specific example of an asymmetric total synthesis of a this compound-containing marine natural product is not detailed in the provided results, the general approaches highlight the importance of developing novel synthetic methods to access these structurally diverse and biologically active compounds chemistrytalk.orgstudy.com. The synthesis of such complex molecules often drives the development of new reactions and strategies in organic synthesis nih.gov.

The synthesis of specific geometric isomers of this compound is crucial, particularly for those that function as insect sex pheromones. A notable example is (7Z,11Z,13E)-hexadecatrienal, a component of the sex pheromone of the citrus leafminer thieme-connect.deresearchgate.net. Several synthetic routes have been developed for this compound.

One efficient approach starts from commercially available 6-bromo-1-hexanol researchgate.net. A key step in this synthesis is a Wittig reaction using a protected ylide with potassium tertiary butoxide as the base to furnish the 11Z double bond as the major isomer researchgate.net. The 7Z double bond is formed through the stereospecific reduction of an internal alkyne using sodium borohydride (PIINi) researchgate.net.

| Starting Materials | Key Reactions | Overall Yield | Isomeric Purity |

| 6-Bromo-1-hexanol | Wittig reaction, Stereospecific alkyne reduction | - | High |

| Acetylene, Acrolein | Grignard cross-coupling, Wittig reaction, Oxidation | 26% | 97% |

Carbometalation of alkynes is a powerful tool for the stereoselective synthesis of polysubstituted alkenes, which are key intermediates in the synthesis of polyenes like hexadecatrienes. Zirconium-catalyzed carboalumination of alkynes, often referred to as the ZMA reaction, has proven to be a highly effective method nih.govnih.govpitt.eduarkat-usa.orgresearchgate.net. This reaction involves the addition of an organoaluminum reagent across a carbon-carbon triple bond, catalyzed by a zirconium complex, typically zirconocene dichloride nih.govnih.gov. The ZMA reaction exhibits high regioselectivity and nearly perfect stereoselectivity, making it ideal for controlling the geometry of the resulting double bond nih.gov.

The resulting vinylalane can then be further functionalized through various cross-coupling reactions to extend the carbon chain and introduce additional double bonds, ultimately leading to the desired this compound structure. This methodology has been successfully applied to the synthesis of various natural products containing polyene fragments nih.govresearchgate.net. The "two-is-better-than-one" principle, where the interaction between the Lewis acidic alkylalane and the zirconocene derivative generates a "superacidic" bimetallic reagent, is a key mechanistic feature of this reaction nih.gov.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are widely used for the construction of carbon-carbon bonds in polyene systems youtube.com. Reactions such as the Suzuki, Stille, and Heck couplings allow for the efficient and stereoselective formation of C(sp2)-C(sp2) bonds, which are the backbone of conjugated trienes mdpi.commdpi.comelsevierpure.com.

In the context of this compound synthesis, a Suzuki coupling, for example, could involve the reaction of a vinyl boronic acid or ester with a vinyl halide to form a diene unit with high stereochemical fidelity wikipedia.org. This approach is particularly valuable for creating conjugated systems. The synthesis of (7Z,11Z,13E)-hexadecatrienal has utilized a Kumada cross-coupling of a tetraene intermediate with ethylmagnesium bromide catalyzed by NiCl2(dppp) to extend the carbon chain while maintaining the stereointegrity of the existing double bonds thieme-connect.de.

The general catalytic cycle for these reactions involves oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with the organometallic reagent (e.g., organoboron in Suzuki coupling) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst wikipedia.org.

| Coupling Reaction | Reactants | Catalyst | Bond Formed |

| Suzuki | Vinyl boronic acid/ester + Vinyl halide | Pd complex | C(sp2)-C(sp2) |

| Kumada | Grignard reagent + Vinyl halide | Ni or Pd complex | C(sp2)-C(sp2) |

Chemical Reactions and Transformation Pathways

The chemical reactivity of hexadecatrienes is largely dictated by the presence of multiple double bonds, particularly when they are in a conjugated system. Polyenes are generally more reactive than simple alkenes wikipedia.org. Their transformation pathways include a variety of reactions such as cycloadditions, oxidations, and reductions.

Conjugated trienes can undergo thermal and photochemical reactions. These include cis-trans isomerizations, electrocyclizations, and cycloaddition reactions nih.gov. For instance, a conjugated triene can act as the 4π component in a Diels-Alder reaction, a type of [4+2] cycloaddition, reacting with a dienophile to form a six-membered ring chemistrytalk.orgstudy.comwikipedia.orgpageplace.delibretexts.org. The stereochemistry of the starting triene plays a crucial role in determining the stereochemistry of the product.

Polyenes are also susceptible to oxidation. Autoxidation can occur in the presence of oxygen, leading to degradation of the molecule nih.gov. Controlled oxidation, for example with epoxidizing agents like m-CPBA, can lead to the formation of epoxides at one or more of the double bonds. The selectivity of epoxidation can be influenced by the electronic and steric nature of the double bonds within the polyene chain nih.gov.

Reduction of the double bonds in hexadecatrienes can also be achieved. Catalytic hydrogenation can lead to the saturation of all double bonds, forming hexadecane. Selective reduction of one or more double bonds in the presence of others is a significant synthetic challenge but can be achieved with specific reagents and conditions.

Addition Reactions (e.g., Hydrogenation, Halogenation)

Addition reactions are fundamental to the chemistry of unsaturated hydrocarbons like this compound. These reactions involve the breaking of the π-bonds and the formation of new single bonds to other atoms.

Hydrogenation: The catalytic hydrogenation of this compound involves the addition of hydrogen across the double bonds, leading to a more saturated or fully saturated hydrocarbon. This process is typically carried out in the presence of a metal catalyst.

Table 1: Catalysts and Conditions for Hydrogenation of Polyenes

| Catalyst | Conditions | Selectivity |

| Palladium on Carbon (Pd/C) | H₂, room temperature and pressure | Complete saturation to hexadecane |

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | H₂, controlled stoichiometry | Partial hydrogenation to hexadecenes or hexadecadienes with syn-addition, leading to cis-alkenes |

| Nickel (Raney Ni) | H₂, elevated temperature and pressure | Complete saturation to hexadecane |

The reaction proceeds via the adsorption of both the this compound and molecular hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then added to the same face of the double bond, a process known as syn-addition. By carefully selecting the catalyst and controlling the reaction conditions, it is possible to achieve partial hydrogenation, yielding various isomers of hexadecene or hexadecadiene.

Halogenation: this compound readily undergoes halogenation with electrophilic halogens such as chlorine (Cl₂) and bromine (Br₂). The reaction proceeds through an electrophilic addition mechanism.

The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the halonium ion, resulting in anti-addition of the halogen atoms across the double bond. This stereospecificity is a key feature of this reaction. The reaction of a specific stereoisomer of this compound would lead to a predictable stereoisomeric di- or polyhalogenated product. For instance, the halogenation of polyunsaturated fatty esters, which are structurally similar to this compound, results in the formation of complex mixtures of halogenated products. gerli.com

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

For a this compound to participate as the diene component in a Diels-Alder reaction, it must possess a conjugated 1,3-diene system and be able to adopt an s-cis conformation. The reactivity of the this compound in a Diels-Alder reaction would be influenced by the presence of substituents on the diene system. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.org

While specific examples of Diels-Alder reactions involving this compound are not readily found in the surveyed literature, conjugated isomers of similar long-chain fatty acids, such as conjugated linolenic acid, are known to undergo such reactions. The reaction of a conjugated this compound with a suitable dienophile would be expected to yield a substituted cyclohexene derivative, with the stereochemistry of the product being controlled by the stereochemistry of the reactants and the endo/exo selectivity of the transition state.

Isomerization and Rearrangement Studies

The double bonds in this compound can undergo isomerization under various conditions, leading to a mixture of geometric (cis/trans) and positional isomers.

Thermal and Acid-Catalyzed Isomerization: Thermal treatment or exposure to acid catalysts can induce the isomerization of the double bonds in polyenes. oregonstate.edu For conjugated trienes, thermal conditions can lead to the formation of cyclobutene intermediates, which can then reopen to form different isomers of the starting triene. rsc.org Acid-catalyzed isomerization of polyunsaturated fatty acids can lead to a complex mixture of positional and geometric isomers, as well as branched-chain products under more forcing conditions. researchgate.net

Sigmatropic Rearrangements: Certain isomers of this compound, particularly those with a 1,5-diene or a 1,3,5-triene system, can undergo sigmatropic rearrangements. These are concerted pericyclic reactions where a σ-bond migrates across a π-system.

nih.govnih.gov-Hydride Shift: In a 1,5-diene system, a hydrogen atom can migrate from one terminus of the diene to the other in a thermally allowed suprafacial process.

Cope and Claisen Rearrangements: A 1,5-hexadiene system can undergo a fraunhofer.defraunhofer.de-sigmatropic rearrangement known as the Cope rearrangement. If an oxygen atom is part of the rearranging system (as in an allyl vinyl ether), the reaction is termed a Claisen rearrangement. While not directly applicable to the hydrocarbon this compound, these principles are important in the chemistry of its functionalized derivatives.

Studies on the thermal isomerization of cyclic cis,trans,cis-trienes have shown that the reaction pathway is dependent on the ring size, leading to either bicyclic or tricyclic products. acs.org

Oxidation Reactions

The double bonds of this compound are susceptible to oxidation by various reagents, leading to a range of oxygenated products.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of epoxides (oxiranes). This reaction, known as the Prileschajew reaction, is a syn-addition of an oxygen atom to the double bond. fraunhofer.de The epoxidation of polyunsaturated fatty acids is a known metabolic pathway catalyzed by cytochrome P450 enzymes. nih.gov Chemo-enzymatic methods for epoxidation have also been developed to achieve milder reaction conditions and higher selectivity. acs.orgresearchgate.net

Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc) would cleave the molecule at the double bonds, yielding a mixture of aldehydes and/or ketones. An oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids and/or ketones. This technique is often used in structural elucidation to determine the positions of double bonds in unsaturated molecules. researchgate.netresearchgate.net

Synthesis and Modification of this compound Derivatives

The synthesis and modification of this compound derivatives allow for the introduction of various functional groups, which can alter the molecule's physical and chemical properties.

Synthesis of Functionalized Hexadecatrienes

The synthesis of hexadecatrienes bearing specific functional groups can be achieved through various synthetic strategies. While direct functionalization of the hydrocarbon can be challenging, building the molecule from functionalized precursors is a common approach.

Synthesis of Hydroxy-Hexadecatrienes: Hydroxylated derivatives of long-chain unsaturated compounds can be prepared through several methods. One approach involves the epoxidation of a this compound followed by acid- or base-catalyzed ring-opening of the epoxide to yield a diol. Another method is the biocatalytic hydroxylation of fatty acids using enzymes like cytochrome P450s, which can introduce hydroxyl groups at specific positions. semanticscholar.orgnih.gov The synthesis of ω-hydroxy acids can also be achieved through multi-step chemical syntheses. researchgate.netgoogle.com

Synthesis of Halogenated Hexadecatrienes: Halogenated derivatives can be synthesized by the addition of hydrogen halides (HX) or halogens (X₂) across the double bonds, as discussed in section 4.2.1. The hydrohalogenation of unsaturated fatty acids and esters with liquid hydrogen chloride or hydrogen bromide provides a mild and efficient method for producing monohalogenated derivatives. tandfonline.com The direct halogenation of polyunsaturated fatty acids can lead to complex mixtures of halogenated products, including chlorohydrins. gerli.com

Derivatization for Enhanced Stability or Reactivity

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis or further reaction.

Esterification: If a this compound derivative contains a carboxylic acid or an alcohol functional group, it can be converted into an ester. Esterification is commonly used to protect these functional groups, increase volatility for gas chromatography, or to modify the biological activity of the compound. Common methods include the Fischer esterification (acid-catalyzed reaction of a carboxylic acid with an alcohol) and reaction with more reactive acylating agents like acid chlorides or anhydrides. libretexts.org

Etherification: Hydroxylated this compound derivatives can be converted into ethers to protect the hydroxyl group or to alter the molecule's solubility and stability. Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers. The synthesis of long-chain unsaturated ethers can also be achieved through methods such as the decarboxylation of dialkyl carbonates. uantwerpen.be

The derivatization of polyunsaturated fatty acids and their derivatives is a widely used technique in lipid analysis to enhance their detection by mass spectrometry and other analytical methods. researchgate.netnih.govnih.govbohrium.comresearchgate.net

Stereoselective Synthesis of Fluorinated this compound Analogs

The introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity. the-innovation.org Consequently, the development of methods for the stereoselective synthesis of fluorinated analogs of natural products, such as this compound, is of considerable interest. While direct stereoselective fluorination of this compound is not extensively documented, several modern synthetic strategies for the asymmetric fluorination of unsaturated systems could be applied to produce fluorinated this compound analogs.

Methodologies for creating fluorinated stereocenters often rely on enzymatic approaches or the use of chiral reagents and catalysts. the-innovation.orgnih.gov Enzymatic methods, for instance, utilize a specific chiral environment within an enzyme's active site to control the stereochemistry of the fluorination reaction. the-innovation.org Flavin-dependent reductases, under photoinduction, can facilitate the asymmetric addition of a fluorine-bearing radical to an olefin, offering a pathway to control stereocenters remote from the fluorinated unit. the-innovation.org

Another prominent strategy involves the electrophilic fluorination of chiral enamides using N-F reagents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI). nih.gov This approach allows for highly regio- and π-facial selective fluorination of the electron-rich enamide olefin. The resulting β-fluoro-iminium intermediate can be trapped and subsequently oxidized to yield chiral α-fluoro-imides. nih.gov Adapting this methodology to a this compound backbone would involve the synthesis of a suitable chiral enamide derivative of the triene.

Furthermore, the synthesis of monofluoroalkenes, a key structural motif, can be achieved with high stereoselectivity. cas.cn One such method involves the reaction between α-fluorosulfoximines and nitrones, which yields (Z)-monofluoroalkenes with excellent Z/E ratios. cas.cn This reaction's operational simplicity and high stereocontrol make it a valuable tool for introducing a fluorinated double bond into a complex molecule like a this compound analog. cas.cn

The application of these advanced fluorination techniques to a this compound substrate would provide access to novel analogs with potentially enhanced biological properties. The choice of method would depend on the desired position and stereochemistry of the fluorine atom.

| Methodology | Reagents/Catalysts | Potential Application to this compound | Key Feature |

| Enzymatic Radical Fluorination | Flavin-dependent reductases, Fluorine reagent with leaving group | Asymmetric fluorination at one of the double bonds | Control of remote stereocenters the-innovation.org |

| Electrophilic Fluorination of Chiral Enamides | Selectfluor™, N-fluorobenzenesulfonimide (NFSI) | Formation of α-fluoro-carbonyl derivatives | High π-facial and regioselectivity nih.gov |

| Fluoro-Julia-Kocienski Olefination | α-Fluorosulfoximines, Nitrones | Stereoselective formation of a (Z)-monofluoroalkene unit | Excellent Z/E stereocontrol cas.cn |

| Biocatalytic Cyclopropanation | Engineered Myoglobin-based catalysts, Diazoacetonitrile | Formation of fluorinated cyclopropane (B1198618) rings on the alkene backbone | High diastereo- and enantiocontrol for transformations not accessible with chemocatalytic methods wpmucdn.comresearchgate.net |

Preparation of Hexadecatrienoic Acid Derivatives

Hexadecatrienoic acid, a polyunsaturated fatty acid found in plants, serves as a precursor for various derivatives, primarily through modifications at its carboxylic acid head or through enzymatic oxidation of its double bonds. researchgate.net

One of the key pathways for derivatization is through the lipoxygenase (LOX) pathway. researchgate.net Plant lipoxygenases can oxygenate (7Z,10Z,13Z)-hexadecatrienoic acid to produce hydroperoxy derivatives. For example, soybean lipoxygenase-1 primarily yields (11S)-hydroperoxy-hexadecatrienoic acid. researchgate.net These hydroperoxides can be subsequently reduced to the corresponding hydroxy derivatives, known as hydroxyhexadecatrienoic acids (HHTs). researchgate.net The specificity of different lipoxygenase enzymes allows for the formation of various regio- and stereoisomers of HHTs. Seedlings of several plant species have been found to contain free HHTs as well as their ethyl esters. researchgate.net

Beyond enzymatic modifications, the carboxylic acid group of hexadecatrienoic acid is readily converted into a variety of derivatives using standard organic synthesis techniques. The most common derivatives are esters, particularly methyl esters, which are often prepared for analytical purposes such as gas chromatography. aocs.org

Standard methods for esterification include:

Acid-Catalyzed Esterification: Treating the fatty acid with a large excess of an alcohol (e.g., methanol) in the presence of an acid catalyst like anhydrous hydrogen chloride (HCl) or sulfuric acid (H₂SO₄) yields the corresponding ester. aocs.org The reaction is driven to completion by the large excess of the alcohol. Water must be excluded to prevent the reverse hydrolysis reaction. aocs.org A common reagent is 5% anhydrous HCl in methanol. aocs.org

Base-Catalyzed Transesterification: While more common for converting triglycerides, base-catalyzed methods can also be used for ester exchange.

The synthesis of other derivatives, such as amides or more complex esters, can also be achieved through activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with the desired amine or alcohol. A nitrile derivative can be prepared via a sequence involving the conversion of a related chloropolyene with sodium cyanide. uni-koeln.de

| Derivative Type | Method of Preparation | Key Reagents | Notes |

| Hydroxyhexadecatrienoic Acids (HHTs) | Enzymatic Oxygenation | Lipoxygenase (LOX) enzymes, O₂ | Produces hydroperoxide intermediates which are then reduced. researchgate.net |

| Methyl Esters | Acid-Catalyzed Esterification | Methanol, Anhydrous HCl or H₂SO₄ | A standard method for preparing fatty acid methyl esters (FAMEs) for analysis. aocs.org |

| Ethyl Esters | Enzymatic Oxygenation (in vivo) or Acid-Catalyzed Esterification | Endogenous plant enzymes or Ethanol, Acid catalyst | Found to occur naturally in some plant seedlings. researchgate.net |

| Nitriles | Nucleophilic Substitution | Sodium Cyanide (NaCN) on a corresponding haloalkene | Part of a multi-step synthesis for preparing radiolabeled fatty acids. uni-koeln.de |

Advanced Spectroscopic and Analytical Characterization of Hexadecatriene

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of complex mixtures, separating individual components based on their differential interactions with a stationary and a mobile phase. phenomenex.com For hexadecatriene isomers, which often coexist in natural extracts or synthetic mixtures, high-performance separation techniques are indispensable.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the vaporized sample is separated into its components as it travels through a column; the separated components then enter a mass spectrometer, which ionizes them and sorts the ions by their mass-to-charge ratio, providing both identification and quantification. phenomenex.com

GC-MS is particularly effective for isomer profiling. Different isomers of this compound, having slightly different physical properties, will exhibit distinct retention times on the GC column, allowing for their separation. The subsequent mass spectrum provides a molecular fingerprint that aids in identification. For instance, GC-MS analysis of the aqueous fraction of the medicinal plant Caralluma dalzielii identified the presence of 1,E-8,Z-10-Hexadecatriene. uct.ac.zamdpi.com Similarly, 1,7,10-hexadecatriene (B14296804) has been identified as a major hydrocarbon formed from the irradiation of linoleic acid in walnuts and apricot kernels. acs.orgmagritek.com

Quantification of specific isomers can be achieved by creating a calibration curve with pure standards or by using an internal standard and comparing peak areas. numberanalytics.com In non-target screening, semi-quantitative analysis estimates the relative amounts of detected substances by comparing their signal intensities to those of a standard. drawellanalytical.com For accurate quantification, the GC-MS is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific ion fragments characteristic of the target analyte. oregonstate.edu

Below is a table summarizing GC-MS data for identified this compound isomers from natural sources.

Table 1: GC-MS Identification of this compound Isomers| Isomer | Source | Retention Time (min) | Key Mass Fragments (m/z) | Molecular Formula |

|---|---|---|---|---|

| 1,E-8,Z-10-Hexadecatriene | Caralluma dalzielii | 20.1 | 40, 41, 55, 67, 81, 96, 109, 121, 135, 149, 163, 220 uct.ac.za | C₁₆H₂₈ uct.ac.za |

| 1,7,10-Hexadecatriene | Irradiated Walnuts | Not specified | Not specified | C₁₆H₂₈ magritek.com |

| 1,7,10-Hexadecatriene | Irradiated Apricot Kernels | Not specified | Not specified | C₁₆H₂₈ acs.org |

High-Resolution Gas Chromatography (HRGC) employs long capillary columns (e.g., 60 meters) with small internal diameters and thin stationary phase films. chromatographyonline.com This configuration provides a significant increase in separation efficiency, enabling the resolution of complex mixtures and closely related isomers that may co-elute on standard columns. drawellanalytical.com The enhanced separation power of HRGC is crucial for distinguishing between the numerous positional and geometric isomers of this compound. drawellanalytical.com

The choice of stationary phase is critical for separating isomers. While standard nonpolar phases separate compounds based on boiling point, more selective phases can differentiate isomers based on subtle structural differences. For particularly challenging separations of geometric isomers, liquid crystalline stationary phases have shown unique capabilities, as their ordered structures can interact differently with the distinct shapes of various isomers. vurup.sk The separation of geometric isomers of other pheromones, such as 7,9-decadienyl compounds, has been successfully demonstrated using specific capillary columns like the DB-23. researchgate.net This methodology highlights the potential of HRGC for resolving the complex isomeric mixtures of hexadecatrienes found in sources like insect pheromones. vurup.skucsf.edu

Spectroscopic Elucidation of this compound Structure

While chromatography separates isomers, spectroscopy provides detailed information about their molecular structure, including the position of double bonds, their stereochemistry, and the absolute configuration of chiral centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. magritek.com Both ¹H and ¹³C NMR are used to map the carbon skeleton and identify the chemical environment of each atom.

For a given this compound isomer, ¹H NMR provides information on the number of different proton environments, their neighboring protons (through spin-spin coupling), and their electronic environment (through chemical shift). pearson.com Protons on or near the double bonds (vinylic and allylic protons) have characteristic chemical shifts that help locate the double bonds. The magnitude of the coupling constants (J-values) between vinylic protons can determine the geometry of the double bond; large J-values (~12-18 Hz) are typical for E (trans) isomers, while smaller J-values (~6-12 Hz) indicate a Z (cis) configuration.

¹³C NMR spectroscopy reveals the number of non-equivalent carbons in the molecule. oregonstate.edu The chemical shifts of the sp²-hybridized carbons are indicative of their position within the alkene structure. compoundchem.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure. mdpi.com

The table below illustrates the type of data that would be obtained from the NMR analysis of a hypothetical this compound isomer, (E,Z)-7,9-hexadecatriene.

Table 2: Illustrative NMR Data for a Hypothetical this compound Isomer

| Analysis Type | Expected Data and Interpretation |

|---|---|

| ¹H NMR | Chemical Shift (δ): Vinylic protons (on C=C) expected around 5.0-6.5 ppm. Allylic protons (next to C=C) expected around 2.0-2.5 ppm. Aliphatic protons expected around 0.8-1.6 ppm. |

| Multiplicity & Coupling Constants (J): The splitting pattern of vinylic protons and the magnitude of their J-values would confirm the E/Z configuration of the double bonds at C7 and C9. | |

| ¹³C NMR | Chemical Shift (δ): Vinylic carbons expected in the 120-140 ppm region. Aliphatic carbons expected in the 10-40 ppm region. oregonstate.edu |

| 2D NMR (COSY, HMBC) | These experiments would confirm the C-H and C-C connectivities, verifying the positions of the three double bonds and the structure of the alkyl chain. mdpi.com |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the determination of a molecule's elemental composition, which is a critical step in identifying an unknown compound. researchgate.netinnovareacademics.in For this compound, HRMS can confirm the molecular formula as C₁₆H₂₈ by distinguishing its exact mass from other potential compounds with the same nominal mass but different elemental formulas.

Beyond the molecular ion, HRMS also provides accurate masses for all fragment ions produced in the mass spectrometer. researchgate.net This is a significant advantage over low-resolution MS, as the exact mass of a fragment confirms its elemental composition, providing much stronger evidence for proposed fragmentation pathways. nih.gov Analysis of these pathways helps to deduce the original structure, such as the location of double bonds. The fragmentation of the hydrocarbon chain is influenced by the positions of the double bonds, leading to characteristic fragment ions whose exact masses can be used to piece together the isomeric structure. chemguide.co.uk The combination of high-resolution gas chromatography with HRMS (GC-HRMS) is a particularly powerful method for the identification of unknown volatile compounds in complex samples. nih.gov

When a this compound isomer is chiral (lacks a plane of symmetry), it will exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration (the actual 3D arrangement of atoms) of such chiral molecules. numberanalytics.com ECD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer; its mirror image is the spectrum of the opposing enantiomer. nih.gov

The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum. acs.org This involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to calculate the expected ECD spectrum for a given absolute configuration. researchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the molecule's stereochemistry. researchgate.net For molecules like hexadecatrienes that may lack a strong UV-absorbing chromophore, chemical derivatization with a chromophoric tag may be employed to enhance the ECD signal and facilitate analysis. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule like this compound. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes its covalent bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the bond type and its molecular environment, providing a unique "fingerprint" of the functional groups present. specac.com

For a this compound molecule, which is a long-chain hydrocarbon with three carbon-carbon double bonds (C=C) and numerous carbon-carbon single (C-C) and carbon-hydrogen (C-H) bonds, IR spectroscopy can confirm its identity as a polyunsaturated alkene. The key characteristic absorption bands expected in the IR spectrum of a generic this compound are detailed below. libretexts.orgpressbooks.pub

The most diagnostic absorptions for a this compound are those associated with the C=C double bonds and the adjacent =C-H bonds (alkenyl or vinylic hydrogens). spectroscopyonline.com The stretching vibrations of sp² hybridized C-H bonds typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. libretexts.org This allows them to be distinguished from the sp³ hybridized C-H bonds of the alkane portions of the molecule, which absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.orglibretexts.org

The C=C double bond stretching vibration itself gives rise to an absorption in the 1620-1680 cm⁻¹ region. libretexts.orgucla.edu The intensity of this peak can be variable; it is often stronger for cis-isomers and weaker for more symmetric trans-isomers. spectroscopyonline.com Furthermore, strong out-of-plane bending vibrations (wags) for the alkenyl C-H bonds appear in the 600-1000 cm⁻¹ range, and their exact position can provide clues about the substitution pattern of the double bonds (e.g., cis, trans, vinyl). spectroscopyonline.com

The table below summarizes the principal IR absorption frequencies for the functional groups found in this compound.

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| Alkene | =C-H Stretch | 3000 - 3100 | Medium |

| Alkene | C=C Stretch | 1620 - 1680 | Weak to Medium, Variable |

| Alkane | -C-H Stretch | 2850 - 2960 | Strong |

| Alkene | =C-H Bend (Out-of-plane) | 600 - 1000 | Strong |

| Alkane | -CH₂- Bend | ~1465 | Medium |

| Alkane | -CH₃ Bend | ~1450 and ~1375 | Medium |

| Data sourced from multiple chemical spectroscopy references. libretexts.orglibretexts.orgucla.eduuc.edu |

Specialized Analytical Methodologies for Trace Analysis

Isotopic Tracer Analysis for Biosynthetic Pathway Investigations (e.g., ¹³C-labeled precursors)

Isotopic tracer analysis is a sophisticated technique used to elucidate the biosynthetic pathways of natural products like hexadecatrienes. This method involves supplying an organism, such as a microalga or diatom, with a precursor molecule that has been enriched with a stable isotope, most commonly Carbon-13 (¹³C). nih.govifremer.fr By tracking the incorporation of the ¹³C label into the final this compound molecule, researchers can map the metabolic route from the simple precursor to the complex product. wikipedia.org

For example, organisms that produce polyunsaturated hydrocarbons may utilize precursors from fatty acid biosynthesis. In such a case, ¹³C-labeled acetate (B1210297) could be introduced into the growth medium. nih.gov As the organism metabolizes the acetate to build longer fatty acid chains through elongation and desaturation steps, the ¹³C atoms become part of the carbon backbone. Subsequent analysis of the hexadecatrienes produced can reveal the pattern of ¹³C incorporation, confirming the pathway and identifying key enzymatic steps. ifremer.fr

The analysis is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS) is particularly powerful, as it can separate the this compound from other cellular lipids and precisely measure its ¹³C enrichment. biorxiv.org This approach not only confirms the precursor-product relationship but can also quantify the efficiency of the biosynthetic pathway and reveal how environmental or genetic factors influence production. biorxiv.orguni-konstanz.de Such studies are crucial for understanding the ecological roles of these compounds and for potential biotechnological applications.

| Precursor Type | Isotope Label | Organism Type | Analytical Technique | Research Goal |

| Acetate | ¹³C | Microalgae, Diatoms | GC-IRMS, NMR | Tracing carbon flow in fatty acid and polyketide synthesis. |

| CO₂ | ¹³C | Photosynthetic Diatoms | CSIA-IRMS | Investigating carbon fixation and subsequent fatty acid synthesis. ifremer.fr |

| Water | ²H (Deuterium) | Bacteria, Zooplankton | GC-P-IRMS | Measuring de novo biosynthesis rates of lipids. biorxiv.orguni-konstanz.de |

Targeted and Untargeted Metabolomics Approaches for this compound Detection

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. This powerful analytical approach is increasingly used for the detection and quantification of volatile organic compounds (VOCs) like hexadecatrienes, even at trace levels in complex samples such as seawater, cell cultures, or exhaled breath. nih.govnih.gov Metabolomics studies are generally divided into two categories: targeted and untargeted analysis. creative-proteomics.comcreative-proteomics.com

Targeted metabolomics is a hypothesis-driven approach that focuses on the precise measurement of a predefined group of known metabolites. creative-proteomics.comresearchgate.net In the context of this compound, a targeted method would be developed specifically to detect and quantify one or more specific this compound isomers. This approach uses techniques like gas chromatography-mass spectrometry (GC-MS) operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity. azolifesciences.com Targeted analysis is ideal for validating biomarkers or quantifying changes in this compound production under specific experimental conditions. researchgate.net

Untargeted metabolomics , in contrast, is a hypothesis-generating approach that aims to measure as many metabolites as possible in a sample without preconceived bias. creative-proteomics.comnih.gov This provides a comprehensive snapshot of the metabolome. For this compound detection, an untargeted analysis using high-resolution GC-MS would capture data on thousands of features. metwarebio.com Statistical analysis is then used to compare different sample groups (e.g., control vs. treated) and identify features, including potential this compound isomers, that are significantly altered. nih.gov While less sensitive than targeted methods for a specific compound, the strength of untargeted metabolomics lies in its potential for discovering novel compounds or unexpected metabolic perturbations related to this compound presence. creative-proteomics.com

Both approaches are instrumental in modern analytical science. Gas chromatography (GC) is particularly well-suited for separating volatile compounds like hexadecatrienes before they are detected by a mass spectrometer (MS), which provides structural information and enables identification. chemrxiv.orgchemrxiv.org

| Approach | Focus | Primary Goal | Typical Technique | Advantages | Limitations |

| Targeted | Predefined set of specific metabolites (e.g., known this compound isomers) | Accurate quantification, hypothesis testing | GC-Triple Quadrupole MS (MRM) | High sensitivity, high specificity, reliable quantification researchgate.net | Limited to known compounds, narrow scope |

| Untargeted | Comprehensive analysis of all detectable metabolites | Discovery of new biomarkers, hypothesis generation creative-proteomics.com | GC-High Resolution MS (e.g., QTOF) | Broad coverage, discovery potential creative-proteomics.comnih.gov | Complex data analysis, lower sensitivity for any single compound creative-proteomics.com |

Computational Chemistry and Molecular Modeling of Hexadecatriene Systems

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a virtual microscope to observe the time-dependent behavior of molecules. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track their trajectories and reveal conformational changes over time. ebsco.com This approach is particularly valuable for understanding how hexadecatrienes interact with their environment, such as in biological membranes or hydrophobic solvents.

The transfer of a molecule from an aqueous to a hydrophobic environment is a critical process in many biological and chemical systems. researchgate.netcsbsju.edu Molecular dynamics simulations can be used to calculate the free energy change associated with this transfer, providing a measure of the molecule's hydrophobicity.

Research has shown that the degree of unsaturation in a hydrocarbon chain significantly affects the free energy of water transfer into that environment. acs.org In a study utilizing molecular dynamics simulations, the free energy of transferring a single water molecule through different sixteen-carbon chains was calculated. The results indicated a decrease in the free energy of transfer with an increasing number of double bonds. acs.org This suggests that the presence of double bonds in hexadecatriene makes the hydrophobic environment slightly less resistant to the intrusion of a water molecule compared to its fully saturated or less unsaturated counterparts. This finding is consistent with experimentally observed permeation rates in lipid bilayers. acs.org

Table 1: Calculated Free Energy of Transfer for a Water Molecule

| Compound | Free Energy of Transfer (kcal/mol) |

|---|---|

| n-hexadecane | 7.4 acs.org |

| 8-hexadecene | 7.1 acs.org |

| 5,8,11-hexadecatriene | 6.7 acs.org |

| 2,5,8,11,14-hexadecapentaene | 6.2 acs.org |

This table is interactive. Click on the headers to sort the data.

Biological membranes are complex structures that regulate the passage of molecules into and out of cells. nih.gov Understanding how molecules like this compound analogs permeate these membranes is crucial for various fields, including drug delivery and toxicology. ulisboa.ptcardiff.ac.uk MD simulations are a key tool for investigating these permeation processes at a molecular level. nih.govnih.gov

Simulations can model the interactions between the permeating molecule and the lipid bilayer, revealing the energetic barriers and preferred pathways for crossing the membrane. cardiff.ac.ukchemrxiv.org Studies on various small molecules have demonstrated that factors such as the lipid composition of the membrane and the chemical properties of the permeant significantly influence permeability. nih.govchemrxiv.org For this compound analogs, simulations would likely show that their hydrophobic nature facilitates entry into the lipid core of the membrane. However, the specific arrangement and orientation of the double bonds could influence the molecule's flexibility and interactions with the lipid tails, thereby affecting its diffusion across the membrane.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. rsdjournal.orgarxiv.orgroutledge.com These methods are instrumental in predicting spectroscopic parameters, analyzing electronic features, and elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Quantum chemical calculations can predict NMR chemical shifts with high accuracy, aiding in the structural elucidation of complex molecules like this compound derivatives. mdpi.com

Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions. researchfeatures.comnumberanalytics.com Quantum chemical calculations can provide detailed information about the distribution of electrons within a molecule through analyses of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactions. rsc.org The energy and spatial distribution of these orbitals in this compound would indicate the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO). The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the mechanisms of chemical reactions. mdpi.comrsc.orgsumitomo-chem.co.jp By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway and identify the rate-determining steps. researchgate.netresearchgate.net

For hexadecatrienes, DFT could be employed to study a variety of reactions, such as cycloadditions, oxidations, or polymerizations. acs.org For example, a DFT study on the transesterification of triglycerides, which can contain hexadecatrienyl chains, revealed that the reaction proceeds through a tetrahedral intermediate and that the activation energies are influenced by the solvent. researchgate.net Such calculations provide invaluable insights into the feasibility and selectivity of chemical transformations involving hexadecatrienes. osti.gov

Development and Refinement of Force Fields for Polyunsaturated Hydrocarbonsacs.org

The accurate simulation of polyunsaturated hydrocarbons like this compound using molecular dynamics (MD) is critically dependent on the quality of the underlying force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. For polyunsaturated systems, which feature a unique combination of rigid double bonds and flexible single bonds, standard force fields often require refinement to accurately capture their dynamic and structural properties.

The development and refinement of force fields for these molecules is an iterative process that often involves a combination of quantum mechanical (QM) calculations, comparison with experimental data, and systematic parameter adjustments. Several widely used force fields, such as CHARMM, AMBER, and GROMOS, have been extended and refined to better handle polyunsaturated systems.

One notable effort in this area was the refinement of the CHARMM36 (C36) lipid force field to improve its performance for polyunsaturated fatty acid (PUFA) chains. nih.gov This work led to the development of a modified force field, often referred to as C36p, where "p" signifies its applicability to polyunsaturated systems. Researchers found that the original C36 force field led to inaccuracies in key structural properties, such as the surface area per lipid and deuterium (B1214612) order parameters, when simulating bilayers containing PUFAs. nih.gov

To address these shortcomings, high-level quantum mechanical calculations were performed on model compounds that mimic the diene unit of polyunsaturated chains, such as 2,5-heptadiene. nih.gov These QM calculations provide a more accurate energy landscape for the rotation around the central C-C bond. The resulting energy profiles were then used to refine the dihedral parameters within the CHARMM force field.

The refined parameters were validated by performing extensive MD simulations of lipid bilayers containing PUFAs, such as 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) and 1,2-diarachidonyl-phosphatidylcholine (DAPC). nih.gov The simulations using the refined C36p force field showed significantly improved agreement with experimental data for properties like the surface area per lipid, deuterium order parameters (SCD), and X-ray form factors. nih.gov This demonstrates the importance of specific parameterization for accurately modeling the unique conformational properties of polyunsaturated hydrocarbon chains.

The following table presents a selection of the refined dihedral angle parameters for the C=C-C-C=C moiety from the work by Klauda et al. (2012), which are crucial for the accurate modeling of polyunsaturated hydrocarbons like this compound. These parameters are designed to be used within the CHARMM force field framework.

| Dihedral Type | Atom Types | Force Constant (kcal/mol) | Multiplicity | Phase Shift (degrees) |

|---|---|---|---|---|

| Diene Torsion | CG2R61-CG2R61-CG321-CG2R61 | 1.20 | 1 | 180.0 |

| Diene Torsion | CG2R61-CG2R61-CG321-CG2R61 | 1.50 | 2 | 180.0 |

| Diene Torsion | CG2R61-CG2R61-CG321-CG2R61 | 0.15 | 3 | 0.0 |

| Allylic Torsion | HGA2-CG2R61-CG2R61-CG321 | 0.20 | 3 | 0.0 |

| Allylic Torsion | CG2R61-CG2R61-CG321-HGA3 | 0.165 | 3 | 0.0 |

Table 1: Selected Refined Dihedral Parameters for Polyunsaturated Hydrocarbons in the CHARMM Force Field. The atom types are specific to the CHARMM nomenclature, where CG2R61 represents a double-bonded carbon, CG321 represents an sp3-hybridized carbon between two double bonds, and HGA2/HGA3 are associated hydrogen atoms. These parameters govern the rotational energy barrier around the central single bond in a diene unit. nih.gov

The development of accurate force fields is an ongoing area of research. Newer approaches, including the use of machine learning and automated parameterization toolkits, aim to streamline the process of deriving bespoke parameters for novel molecules directly from quantum mechanical data. These advancements promise to further enhance the predictive power of molecular simulations for complex systems like this compound and other polyunsaturated hydrocarbons.

Applications of Hexadecatriene in Chemical Sciences and Technology

Role as Building Blocks in Organic Synthesis

The carbon-carbon double bonds within the hexadecatriene structure are sites of high reactivity, allowing for a multitude of chemical transformations. This reactivity makes it an important intermediate and precursor in the synthesis of more complex molecules, including natural products and specialized materials.

Polyenes are a significant class of natural products, and their synthesis is a key area of organic chemistry research. nih.gov The synthesis of these complex molecules is often challenging due to their sensitivity to light and oxygen, and the difficulty in controlling the stereochemistry of the double bonds. nih.gov Modern synthetic strategies, such as iterative cross-coupling using organoboron intermediates, have been developed to construct complex polyene frameworks. nih.gov These methods allow for the precise, sequential assembly of building blocks to create polyenes of desired length and stereochemistry. nih.gov

While direct total synthesis starting from the parent this compound hydrocarbon is not commonly documented, its derivatives are employed as crucial precursors. For instance, specific isomers of hexadecatrien-1-ol, an alcohol derivative of this compound, have been utilized in the synthetic pathway towards complex marine natural products like (+)-Discodermolide, which has anti-cancer properties. molaid.com The synthesis of structurally complex natural products often involves the assembly of several key fragments, and polyene chains like that of this compound form essential backbones for many bioactive molecules. mdpi.comengineering.org.cn

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, leading to increased metabolic stability. univie.ac.at Consequently, the synthesis of fluorinated analogs of polyenes is an area of significant interest. General methods for the fluorination of unsaturated systems can be applied to substrates like this compound to produce novel fluorinated compounds.

One established method is halofluorination, where an alkene reacts with a halogen source and a fluoride (B91410) source to install a halogen and a fluorine atom across a double bond. beilstein-journals.org This reaction could be applied to the double bonds of this compound to create vicinal halofluoride intermediates, which can be further transformed. beilstein-journals.org Such strategies are part of a broader effort to create novel fluorinated building blocks for various applications. beilstein-journals.orgrsc.org The development of new fluorinated polyurethanes, for example, has been achieved by first synthesizing fluorinated copolymers and then using them as macromolecular building blocks. mdpi.com These approaches highlight the potential for using polyenes like this compound as foundational structures for creating advanced fluorinated materials.

In material science, there is a continuous search for new materials with tailored optical, electrical, magnetic, or mechanical properties. utwente.nl Polyunsaturated and conjugated hydrocarbons are foundational components for many advanced materials, including conductive polymers and materials for optical applications. The structure of this compound, with its system of double bonds, makes it a candidate for incorporation into larger, functional material systems.

The synthesis of polymers with intrinsic microporosity (PIM-PIs), for instance, relies on creating rigid and contorted structures that prevent efficient chain packing, leading to porous materials useful for gas separation. rsc.org The defined geometry of polyene building blocks could be exploited to create such complex macromolecular architectures. Furthermore, cage-shaped polymers, or "macromolecular cages," are of great interest for their potential applications in supramolecular chemistry and materials science, and their synthesis represents a significant challenge that polyene precursors could help address. researchgate.net The principles of chemical synthesis are used to create novel materials by assembling atoms and molecules in specific, controlled ways to achieve desired properties. funaab.edu.ng

Model Substances in Polymer Chemistry Research

Large polymers, while commercially important, are often complex mixtures of different chain lengths and conformations, making fundamental chemical studies difficult. Therefore, smaller, well-defined molecules that represent the repeating units of these polymers are often used as model substances. This compound serves this purpose for important industrial polymers like polybutadiene (B167195) and polyisoprene.

The chemical properties of widely used synthetic rubbers such as 1,4-polybutadienes and 1,4-polyisoprenes have been effectively studied using model compounds. capes.gov.br 4,8,12-Hexadecatriene, along with shorter analogs like 4-octene and 4,8-dodecadiene, serves as a model for the long polymer chains found in these materials. capes.gov.br By studying the reactions of these smaller, more manageable molecules, researchers can gain detailed insights into the reactivity of the double bonds within the polymer matrix. This approach helps in understanding degradation mechanisms, oxidation processes, and the effects of various additives and crosslinking agents. uobabylon.edu.iqresearchgate.net

High cis-polybutadiene, for example, is valued in the tire industry for its high abrasion resistance, a property linked to its ability to crystallize under strain. polimi.it Studying model compounds helps elucidate the relationship between the microstructure (e.g., cis/trans isomerism) and the macroscopic properties of the bulk polymer.

| Polymer | Key Property | Model Substance | Rationale for Model |

|---|---|---|---|

| Polybutadiene | High elasticity, abrasion resistance. uobabylon.edu.iq | 4,8,12-Hexadecatriene | Represents the repeating conjugated diene structure of the polymer chain, allowing for detailed study of its chemical reactions. capes.gov.br |

| Polyisoprene | High resilience and strength (analog of natural rubber). uobabylon.edu.iq | Methyl derivatives of this compound | Mimics the methylated repeating unit found in polyisoprene, providing insight into its specific chemical behavior. capes.gov.br |